4-Amino-N-(thiazol-2-yl)butanamide hydrochloride
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Overview
Description
4-Amino-N-(thiazol-2-yl)butanamide hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(thiazol-2-yl)butanamide hydrochloride typically involves the reaction of thiazole derivatives with appropriate amines and other reagents. One common method includes the reaction of 2-aminothiazole with butanoyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(thiazol-2-yl)butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
4-Amino-N-(thiazol-2-yl)butanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Amino-N-(thiazol-2-yl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-Amino-N-(thiazol-2-yl)butanamide hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClN3OS |
---|---|
Molecular Weight |
221.71 g/mol |
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)butanamide;hydrochloride |
InChI |
InChI=1S/C7H11N3OS.ClH/c8-3-1-2-6(11)10-7-9-4-5-12-7;/h4-5H,1-3,8H2,(H,9,10,11);1H |
InChI Key |
ZJSVTGUWLFERDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCCN.Cl |
Origin of Product |
United States |
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